

Application Notes and Protocols for Assessing the Antimicrobial Activity of Calendulose G

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Compound of Interest

Compound Name: *Calendulose G*

Cat. No.: *B15186939*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of **Calendulose G**, a triterpenoid saponin found in *Calendula officinalis*. While quantitative data for purified **Calendulose G** is limited in publicly available literature, this document summarizes the antimicrobial activity of various *Calendula officinalis* extracts, which contain **Calendulose G**, against a range of pathogenic microorganisms. The provided protocols are standard methods suitable for testing the antimicrobial efficacy of the purified compound.

Data Presentation: Antimicrobial Activity of *Calendula officinalis* Extracts

The antimicrobial efficacy of *Calendula officinalis* extracts varies depending on the solvent used for extraction, the concentration of the extract, and the target microorganism. The following tables summarize findings from multiple studies.

Table 1: Zone of Inhibition of *Calendula officinalis* Flower Extracts against various Bacteria.

Microorganism	Extract Type	Concentration	Zone of Inhibition (mm)	Reference
Staphylococcus aureus	Methanol	300 mg/mL	26	[1]
Acetone	300 mg/mL	15	[1]	
Aqueous	300 mg/mL	14	[1]	
Ethanol	100 mg/mL	14	[2]	
Bacillus cereus	Methanol	300 mg/mL	16	[1]
Acetone	300 mg/mL	16	[1]	
Aqueous	300 mg/mL	13.5	[1]	
Escherichia coli	Methanol	300 mg/mL	8.5	[1]
Acetone	300 mg/mL	14	[1]	
Aqueous	300 mg/mL	8	[1]	
Ethanol	200 mg/mL	30	[3]	
Pseudomonas aeruginosa	Methanol	300 mg/mL	8.5	[1]
Acetone	300 mg/mL	10	[1]	
Aqueous	300 mg/mL	8	[1]	
Ethanol	100 mg/mL	25	[2]	
Klebsiella spp.	Methanol	300 mg/mL	6	[1]
Acetone	300 mg/mL	6.5	[1]	
Aqueous	300 mg/mL	10	[1]	
Shigella dysenteriae	Aqueous	50 µg/mL	13	[4]
Shigella flexneri	Aqueous	50 µg/mL	15	[4]

Shigella sonnei	Aqueous	50 µg/mL	21	[4]
Salmonella spp.	Aqueous	50 µg/mL	10	[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Calendula officinalis Extracts.

Microorganism	Extract Type	MIC	Reference
Candida albicans	Ethanollic	20 mg/mL	[5]
Escherichia coli	70% Ethanollic	25.0 mg/mL	[5]
Staphylococcus aureus	Leaf Extracts	12.5 mg/mL	[3]
Enterococcus faecalis	Leaf Extracts	12.5 mg/mL	[3]
Klebsiella pneumoniae	Leaf Extracts	12.5 mg/mL	[3]
Pseudomonas aeruginosa	Leaf Extracts	25 mg/mL	[3]

Experimental Protocols

The following are detailed protocols for two standard methods used to assess antimicrobial activity: the Agar Disk/Well Diffusion Method and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agar Disk/Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of a substance.[\[6\]](#)[\[7\]](#)

a. Materials:

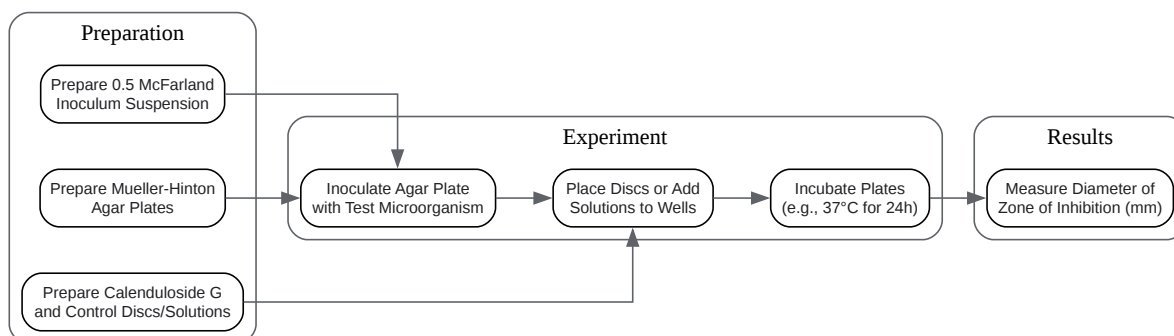
- **Calenduloside G** solution of known concentration

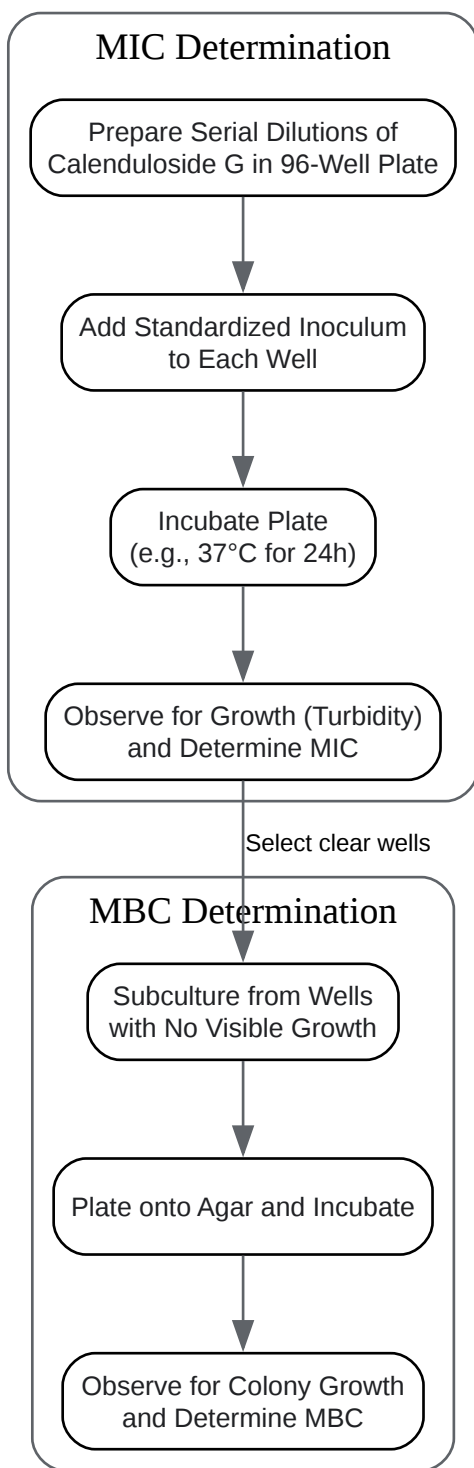
- Sterile Petri dishes (90 mm)
- Mueller-Hinton Agar (MHA)
- Sterile paper discs (6 mm diameter) or sterile cork borer (6-8 mm)
- Test microorganism cultures (e.g., *S. aureus*, *E. coli*, *P. aeruginosa*, *C. albicans*)
- Sterile saline solution (0.85% NaCl)
- McFarland turbidity standards (0.5)
- Sterile swabs
- Positive control (standard antibiotic)
- Negative control (solvent used to dissolve **Calenduloside G**)
- Incubator

b. Protocol:

- Prepare Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculate Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.
- Apply Test Substance:
 - Disk Diffusion: Aseptically place sterile paper discs impregnated with a known concentration of **Calenduloside G** solution onto the inoculated agar surface.[7]
 - Well Diffusion: Aseptically punch wells (6-8 mm diameter) into the agar and add a defined volume (e.g., 50-100 μ L) of the **Calenduloside G** solution into each well.[7][8]

- **Apply Controls:** Place a positive control disc (standard antibiotic) and a negative control disc (solvent) on the agar plate.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
- **Measure Zone of Inhibition:** Measure the diameter of the clear zone of no growth around the disc/well in millimeters (mm).





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